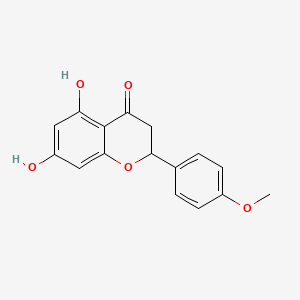

5,7-Dihydroxy-4'-methoxyflavanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isosakuranetin is a naturally occurring flavonoid, specifically an O-methylated flavanone. It is the 4’-methoxy derivative of naringenin, another flavanone. This compound is found in various citrus fruits, such as sweet orange, blood orange, and mandarin . Isosakuranetin has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosakuranetin can be synthesized through various chemical routes. One common method involves the methylation of naringenin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of isosakuranetin often employs biotechnological approaches. For instance, engineered Escherichia coli strains have been used to biosynthesize sakuranetin, a closely related compound, from simple carbon substrates like glucose. This method involves a modular co-culture system where different strains of E. coli are engineered to produce intermediate compounds that are subsequently converted to sakuranetin .

Chemical Reactions Analysis

Types of Reactions: Isosakuranetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinones.

Reduction: Reduction reactions can convert it to its corresponding dihydroflavanone.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium carbonate.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavanones.

Substitution: Various substituted flavanones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Medicine: Demonstrates antidepressant activity and has been studied for its potential in treating depression.

Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.

Mechanism of Action

Isosakuranetin exerts its effects through various molecular mechanisms:

Antimicrobial Activity: Inhibits the activity of sortase A and α-haemolysin in Staphylococcus aureus, reducing bacterial adhesion, biofilm formation, and virulence.

Antioxidant Activity: Inhibits UV-B-induced phosphorylation of mitogen-activated protein kinase (MAPK) signaling components, such as ERK1/2, JNK1/2, and p38 proteins.

Antidepressant Activity: Modulates neurotransmitter levels and receptor activity in the brain, contributing to its antidepressant effects.

Comparison with Similar Compounds

Isosakuranetin is closely related to other flavanones, such as:

Naringenin: The parent compound of isosakuranetin, known for its antioxidant and anti-inflammatory properties.

Sakuranetin: Another O-methylated flavanone with similar biological activities.

Uniqueness: Isosakuranetin stands out due to its potent inhibitory effects on TRPM3 channels and its dual inhibitory effects on sortase A and α-haemolysin in Staphylococcus aureus, making it a promising candidate for therapeutic development .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJXQRRKBLVOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)

![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)

![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15151047.png)

![Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-](/img/structure/B15151053.png)

![2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B15151070.png)

![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B15151076.png)